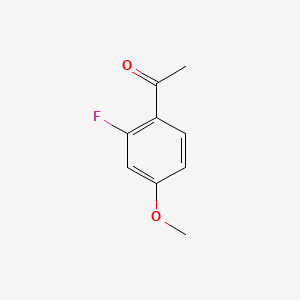

2'-Fluoro-4'-methoxyacetophenone

描述

Significance of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in drug design and materials science due to its profound effects on a compound's characteristics. tandfonline.comvictoria.ac.nz

Fluorine is the most electronegative element, and its small size allows it to often replace a hydrogen atom with minimal steric disruption. acs.orgnih.gov This high electronegativity can significantly alter the electron distribution within a molecule, influencing its acidity, basicity, and the reactivity of nearby functional groups. tandfonline.comacs.org For instance, the presence of a fluorine atom can lower the pKa of neighboring acidic protons or reduce the basicity of amines, which can be crucial for optimizing a molecule's chemical behavior. tandfonline.comvictoria.ac.nz The carbon-fluorine bond is also exceptionally strong, which can enhance the thermal and chemical stability of a compound. researchgate.net

| Property | Influence of Fluorine Substitution |

| Electronegativity | Highest among all elements, leading to significant polarization of the C-F bond. tandfonline.com |

| Size (van der Waals radius) | Small (1.47 Å), similar to a hydrogen atom, allowing for isosteric replacement. tandfonline.com |

| Acidity/Basicity (pKa) | Can lower the pKa of nearby acidic groups and reduce the basicity of nitrogen-containing compounds. victoria.ac.nzacs.org |

| Reactivity | Alters electron distribution, impacting the reactivity of adjacent functional groups. tandfonline.com |

| Stability | The strength of the C-F bond often leads to increased metabolic and thermal stability. researchgate.netacs.org |

In medicinal chemistry, the incorporation of fluorine is a well-established tactic to enhance the therapeutic potential of drug candidates. tandfonline.comnih.gov Fluorination can improve a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation by cytochrome P450 enzymes. researchgate.net This increased stability can lead to a longer half-life and improved bioavailability of a drug. researchgate.net

Furthermore, the strategic placement of fluorine atoms can modulate a molecule's lipophilicity, which in turn affects its ability to permeate cell membranes and cross the blood-brain barrier. acs.orgresearchgate.net This can lead to better absorption, distribution, and ultimately, enhanced biological activity. chemxyne.com Fluorine substitution can also influence a drug's binding affinity to its target protein, sometimes leading to more potent and selective interactions. tandfonline.comnumberanalytics.com

Overview of Acetophenone (B1666503) Derivatives in Synthetic Chemistry

Acetophenone and its derivatives are a fundamental class of aromatic ketones that serve as versatile starting materials and intermediates in organic synthesis. nih.gov Their chemical structure, featuring a carbonyl group attached to a phenyl ring, allows for a wide range of chemical transformations.

These derivatives are frequently employed in reactions such as:

Condensation reactions: To form larger, more complex structures like chalcones. ossila.com

Halogenation reactions: Introducing halogen atoms that can be further modified.

Reduction reactions: To produce corresponding alcohols.

Oxidation reactions: To yield benzoic acid derivatives.

The reactivity of the acetyl group and the aromatic ring makes acetophenone derivatives invaluable precursors for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. nih.govchemimpex.com

Specific Research Importance of 2'-Fluoro-4'-methoxyacetophenone

Among the vast array of fluorinated acetophenones, this compound has emerged as a particularly valuable compound in chemical research.

This compound is widely recognized as a versatile chemical intermediate. chemimpex.com Its structure, featuring a fluorine atom ortho to the acetyl group and a methoxy (B1213986) group in the para position, provides a unique combination of electronic and steric properties. This substitution pattern makes it an ideal substrate for various chemical reactions, including nucleophilic substitutions and Friedel-Crafts acylations. chemimpex.com Researchers utilize this compound as a foundational building block to construct more intricate molecules with desired functionalities. chemimpex.com A preparation method for this compound involves the reaction of m-fluoroanisole with acetyl chloride in the presence of aluminum trichloride. google.com

| Property | Value |

| CAS Number | 74457-86-6 sigmaaldrich.com |

| Molecular Formula | C9H9FO2 sigmaaldrich.com |

| Molecular Weight | 168.16 g/mol clearsynth.com |

| Melting Point | 52-54 °C sigmaaldrich.com |

The utility of this compound extends across several areas of research. In pharmaceutical development, it serves as a key intermediate in the synthesis of a variety of therapeutic agents. chemimpex.com Its unique substitution pattern is often a crucial element in the design of molecules targeting specific biological pathways.

Beyond pharmaceuticals, this compound is also employed in the production of specialty chemicals and materials. chemimpex.com Its ability to act as a precursor for more complex molecules highlights its significance in synthetic organic chemistry. chemimpex.com The compound is also used in analytical chemistry as a reference standard. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRRWUMTIBFCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343871 | |

| Record name | 2'-Fluoro-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74457-86-6 | |

| Record name | 2'-Fluoro-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluoro-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Methoxyacetophenone and Its Analogues

Established Synthetic Routes

The most common and direct method for the synthesis of 2'-Fluoro-4'-methoxyacetophenone is the Friedel-Crafts acylation. chemimpex.comsigmaaldrich.comorganic-chemistry.org This classic organic reaction involves the introduction of an acyl group onto an aromatic ring.

Friedel-Crafts Acylation approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the formation of aryl ketones. sigmaaldrich.comorganic-chemistry.org The reaction typically employs an acyl halide or anhydride (B1165640) as the acylating agent and a strong Lewis acid as a catalyst. sigmaaldrich.comtamu.edu

In the synthesis of this compound, the starting aromatic compound is 3-fluoroanisole (B32098). This substrate is reacted with an acetylating agent, which can be either acetic anhydride or acetyl chloride. google.comdepaul.edu The acetyl group (CH₃CO-) is thereby introduced onto the aromatic ring of 3-fluoroanisole.

A typical procedure involves the slow, controlled addition of acetyl chloride to a cooled mixture of 3-fluoroanisole and a Lewis acid catalyst in a suitable solvent like dichloroethane. google.com The reaction is then allowed to proceed, often with gentle heating, to ensure complete conversion. libretexts.org The product, this compound, is then isolated and purified through techniques such as crystallization. google.com

Table 1: Reaction Parameters for Friedel-Crafts Acylation of 3-fluoroanisole

| Parameter | Value |

| Starting Material | 3-fluoroanisole |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Aluminum Chloride |

| Solvent | Dichloroethane |

| Temperature | 0-10 °C (addition), followed by incubation |

Note: This table provides a general overview of typical reaction conditions. Specific parameters may vary based on the detailed experimental protocol.

The choice of catalyst is critical for the success of the Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid catalyst for this transformation. google.commasterorganicchemistry.com It functions by activating the acylating agent, typically by forming a complex with the acyl halide. youtube.com This complex then generates a highly electrophilic acylium ion, which is the key reactive species that attacks the electron-rich aromatic ring of 3-fluoroanisole. depaul.edu

The amount of aluminum chloride used is often stoichiometric or even in excess because it complexes with the product ketone, deactivating it towards further acylation. organic-chemistry.orgyoutube.com This is a key advantage of Friedel-Crafts acylation over alkylation, as it prevents polysubstitution. organic-chemistry.org The catalyst is regenerated during the work-up step, which typically involves treating the reaction mixture with water to hydrolyze the aluminum complexes. youtube.com

Alternative and Modified Synthetic Strategies

While Friedel-Crafts acylation is a primary route, other synthetic methodologies have been explored for the preparation of this compound and its analogues. These alternatives may offer advantages in terms of substrate scope, functional group tolerance, or environmental impact.

Multi-step syntheses involving nucleophilic aromatic substitutions

Multi-step synthetic sequences can also be employed, particularly when direct acylation is not feasible or when specific isomers are desired. lumenlearning.com One such approach involves nucleophilic aromatic substitution (SNA_r). acgpubs.org In these strategies, a suitably substituted aromatic precursor bearing a good leaving group (such as a nitro group or another halogen) is reacted with a nucleophile to introduce the desired functionality.

For instance, a synthetic route could be designed where a fluorinated aromatic ring is first functionalized with a group that can be later converted into an acetyl group. Alternatively, a methoxy-substituted aromatic compound could undergo nucleophilic substitution to introduce the fluorine atom. These multi-step approaches offer flexibility in the construction of complex acetophenone (B1666503) analogues. lumenlearning.com The success of such a strategy often depends on the activation of the aromatic ring towards nucleophilic attack, which is typically enhanced by the presence of electron-withdrawing groups. acgpubs.org

Green chemistry approaches in related acetophenone synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" chemical processes. ignited.in In the context of acetophenone synthesis, this has led to research into alternative catalysts and reaction conditions that minimize waste and the use of hazardous materials. rsc.orgresearchgate.net

For example, solid acid catalysts, such as zeolites or metal oxides, have been investigated as recyclable alternatives to traditional Lewis acids like aluminum chloride, which generate significant amounts of waste. organic-chemistry.org Other approaches focus on using less corrosive reagents and developing solvent-free reaction conditions. tandfonline.com While not always directly applied to the synthesis of this compound, these green chemistry principles are influencing the design of synthetic routes for a wide range of acetophenone derivatives. rsc.orgresearchgate.net The development of catalytic systems that can be easily recovered and reused is a key area of focus in this field. researchgate.net

Purification and Characterization of Synthetic Products

After the initial synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, by-products, and other impurities. Therefore, rigorous purification and subsequent characterization are essential to isolate this compound in high purity and to verify its molecular structure.

Chromatographic methods are fundamental to the purification of synthetic organic compounds. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the crude reaction mixture is applied to a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. For acetophenone derivatives, common eluents include mixtures of a non-polar solvent like n-heptane or petroleum ether and a more polar solvent like ethyl acetate (B1210297). nih.gov The separation is visualized under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system.

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column, and the chosen eluent is passed through the column. rsc.org Based on the preliminary results from TLC, an appropriate eluent system, such as a gradient of ethyl acetate in petroleum ether, is used to separate the components. ruifuchems.com The separated fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound. While specific protocols for this exact compound are proprietary or embedded in broader synthetic procedures, a common practice for similar chalcones involves purification via flash chromatography over silica gel using a gradient elution with ethyl acetate and hexane. ruifuchems.com

In some instances, if the product crystallizes well, recrystallization can be an effective alternative or final purification step. For example, a patented method for preparing this compound specifies recrystallization of the concentrated product from methanol (B129727) to obtain white crystals. sigmaaldrich.com

Once purified, the compound's identity must be unequivocally confirmed. Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms. Commercial suppliers confirm the identity of this compound by ensuring its infrared spectrum conforms to the known structure and its purity is typically assessed by gas chromatography (GC). ambeed.comscbt.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. While a specific, publicly available spectrum for this compound is not provided in the search results, the expected characteristic absorption bands can be inferred from its structure and data from similar compounds.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| C=O (Ketone) | Stretch | 1680 - 1665 |

| C-F (Aryl Fluoride) | Stretch | 1250 - 1120 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 |

| C-O-C (Aryl Ether) | Symmetric Stretch | 1075 - 1020 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Alkyl -CH₃) | Stretch | 2975 - 2870 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following signals would be expected: a singlet for the three protons of the acetyl group, a singlet for the three protons of the methoxy (B1213986) group, and signals for the three aromatic protons. The aromatic signals would be split due to coupling with each other and with the fluorine atom. The coupling between protons and the fluorine atom (H-F coupling) provides key structural information.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the methyl carbons of the acetyl and methoxy groups, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will show coupling (C-F coupling), which appears as doublets in the spectrum, providing further confirmation of the structure. While specific experimental data for this compound is not available in the provided search results, data for analogous compounds like 4-fluoroacetophenone and 4-methoxyacetophenone can be used for comparison.

Table of Predicted NMR Data for this compound Note: These are predicted values based on analogous structures and may not represent exact experimental values.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Acetyl (CH₃) | ~2.6 (s) | ~26 |

| Methoxy (OCH₃) | ~3.9 (s) | ~56 |

| Aromatic CH | 6.7 - 7.8 (m) | 100 - 165 |

| Aromatic C-F | - | ~163 (d, J ≈ 250 Hz) |

| Aromatic C-O | - | ~165 |

| Aromatic C-C=O | - | ~118 (d) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it provides a powerful tool for separating and identifying components of a mixture. The purity of this compound is often confirmed by GC, with purities typically exceeding 98%. clearsynth.com

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound (168.17 g/mol for C₉H₉FO₂). The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. A common fragmentation pattern for acetophenones is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a stable acylium ion.

Table of Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 168 | Molecular Ion [M]⁺• | [C₉H₉FO₂]⁺• |

| 153 | Loss of methyl radical [M-CH₃]⁺ | [C₈H₆FO₂]⁺ |

| 125 | Fluoromethoxybenzoyl cation | [C₈H₆FO]⁺ |

By employing these chromatographic and spectroscopic techniques in concert, researchers can effectively purify synthetic this compound and rigorously validate its chemical identity and structure.

Advanced Spectroscopic and Computational Investigations of 2 Fluoro 4 Methoxyacetophenone

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. surfacesciencewestern.comthermofisher.com

FT-IR and FT-Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. spectroscopyonline.com FT-IR is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in analyzing non-polar and homo-nuclear bonds. surfacesciencewestern.com The combination of both methods allows for a more complete vibrational characterization. spectroscopyonline.com

For aromatic ketones like 2'-Fluoro-4'-methoxyacetophenone, characteristic vibrational bands can be assigned to specific molecular motions. For instance, the C=C stretching vibrations within the aromatic ring typically appear in the region of 1625-1430 cm⁻¹. scialert.net In a related indeno quinoxaline (B1680401) derivative, these modes were observed at 1579 and 1506 cm⁻¹ in the IR spectrum and at 1582 and 1512 cm⁻¹ in the Raman spectrum. scialert.net The C=O stretching vibration is also a prominent feature, readily identifiable in the IR spectrum. surfacesciencewestern.com

The methyl group of the methoxy (B1213986) substituent and the acetyl group also give rise to characteristic vibrations. The anti-symmetric and symmetric stretching modes of a CH₂ group, for example, have been identified at 2934 and 2857 cm⁻¹ in the IR spectrum and 2938 and 2860 cm⁻¹ in the Raman spectrum of a similar compound. scialert.net

Table 1: General Regions for Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic Ring | C-C Stretching | 1430-1625 scialert.net |

| Carbonyl | C=O Stretching | ~1680 |

| Methoxy Group | C-O Stretching | 1250-1300 |

| Methyl Group | C-H Stretching | 2850-3000 |

Vibrational spectroscopy, in conjunction with computational methods, can provide insights into the conformational preferences of molecules. Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have revealed a strong preference for the s-trans conformation in solution. nih.gov This conformation, where the carbonyl group and the benzene (B151609) ring are nearly coplanar, is stabilized by through-space interactions between the fluorine atom and the acetyl group's α-protons and α-carbon. nih.gov

The analysis of vibrational modes, particularly low-frequency torsional modes, can help in understanding the rotational barriers of substituent groups. For instance, in methoxy-substituted benzaldehydes, inelastic neutron scattering (INS) spectroscopy combined with density functional theory (DFT) calculations has been used to assign torsional modes and determine the potential energy barriers for the rotation of the methyl group. nih.gov

The positions and electronic nature of substituents on the aromatic ring significantly influence the vibrational frequencies of the molecule. Electron-donating groups, such as the methoxy group, and electron-withdrawing groups, like the fluoro and acetyl groups, alter the electron density distribution within the ring, which in turn affects the bond strengths and vibrational energies. chemicalforums.com

For example, the electron-donating methoxy group tends to increase electron density at the ortho and para positions, which can affect the force constants of the adjacent C-C bonds and the C-H bending modes. Conversely, the electron-withdrawing acetyl and fluoro groups will have the opposite effect. The interplay of these substituent effects determines the final observed vibrational spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy in-depth

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts of the protons and carbons are influenced by the electronic effects of the substituents. chemicalforums.com

In the ¹H NMR spectrum, the aromatic protons will appear as distinct signals, with their chemical shifts determined by their position relative to the fluoro, methoxy, and acetyl groups. Generally, protons ortho to the electron-withdrawing acetyl group are shifted downfield (to a higher ppm value), while those ortho and para to the electron-donating methoxy group are shifted upfield. chemicalforums.com The fluorine atom also influences the chemical shifts of nearby protons through both electronic and through-space effects.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is typically found at a very downfield chemical shift. The chemical shifts of the aromatic carbons are also modulated by the substituents. For instance, in 4-methoxyacetophenone, the carbon bearing the methoxy group is significantly shielded. rsc.org The presence of the fluorine atom will cause splitting of the signals for the carbons to which it is coupled, with the magnitude of the coupling constant (nJCF) providing further structural information. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~197 |

| CH₃ (acetyl) | ~2.6 | ~26 |

| OCH₃ | ~3.9 | ~55 |

| Aromatic CH | 6.9 - 7.8 | 110 - 135 |

| C-F | - | ~160 (d) |

| C-OCH₃ | - | ~163 |

| C-C=O | - | ~130 |

Note: These are approximate values based on data for similar compounds and are subject to solvent and other experimental conditions. rsc.orgchemicalbook.com

While specific gel-phase ¹⁹F NMR studies on this compound are not detailed in the provided context, this technique is highly valuable for studying fluorine-containing compounds. ¹⁹F NMR is a sensitive technique that provides information about the chemical environment of the fluorine atom.

In related 2'-fluoroacetophenone (B1202908) derivatives, through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings have been observed in solution-phase NMR. nih.gov These couplings are indicative of the close spatial proximity of the fluorine atom to the protons and carbon of the acetyl group, which supports the predominant s-trans conformation. The magnitude of these coupling constants can also be influenced by the solvent's dielectric constant. nih.gov Gel-phase ¹⁹F NMR could potentially be used to study these interactions in a more constrained environment, providing further insights into the conformational dynamics of the molecule.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations and theoretical studies provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These computational methods are crucial for understanding the molecule's behavior at a subatomic level, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface.

The optimization of the molecular structure is a critical first step in most quantum chemical studies, as the geometry influences many other calculated properties. For instance, substituting a carbon atom in a fullerene cage with a transition metal can alter the symmetric geometry due to the elongation of the metal-carbon bond. nih.gov Similarly, for this compound, the precise bond lengths, bond angles, and dihedral angles determined by DFT optimization are fundamental for subsequent analyses, including vibrational frequencies, electronic transitions, and reactivity. The process involves placing the molecule in a virtual space and iteratively adjusting the atomic coordinates to minimize the total electronic energy, thereby predicting the most stable structure. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used combination for organic molecules like this compound is the B3LYP functional with the 6-311G++ basis set.

The B3LYP functional is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This approach often provides a good balance between accuracy and computational cost for a wide range of chemical systems.

The 6-311G++ basis set is a type of Pople-style basis set. Let's break down its notation:

6-311G : This indicates that it is a triple-zeta split-valence basis set. The core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are split into three basis functions (composed of 3, 1, and 1 primitive Gaussian functions, respectively). This provides more flexibility for describing the valence electrons, which are primarily involved in chemical bonding. uni-rostock.de

++ : The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. gaussian.com Diffuse functions are large, spread-out functions that are important for accurately describing systems with diffuse electron density, such as anions, excited states, and molecules with lone pairs. google.compsicode.org

The selection of a basis set like 6-311G++ is crucial for obtaining reliable results, especially for properties like electron affinities and non-covalent interactions. google.com While smaller basis sets like 6-31G* can be useful for initial geometry optimizations, larger and more flexible basis sets are generally required for accurate energy and property calculations. google.com The combination of the B3LYP functional and the 6-311G++ basis set has been shown to provide reliable results for the geometry, electronic structure, and reactivity of various organic compounds. ekb.eg

Table 1: Common Basis Sets Used in Molecular Orbital Calculations uni-rostock.depsicode.org

| Basis Set | Description |

| STO-3G | Minimal basis set, where each atomic orbital is represented by a single basis function, which is a contraction of 3 Gaussian functions. |

| 3-21G | Split-valence basis set. Core orbitals are described by one basis function (3 Gaussians), and valence orbitals are split into two (2 and 1 Gaussians). |

| 6-31G(d) or 6-31G* | A split-valence basis set that adds polarization 'd' functions on heavy atoms to better describe bond anisotropy. |

| 6-311G(d,p) or 6-311G** | A triple-split valence basis set with 'd' polarization functions on heavy atoms and 'p' polarization functions on hydrogen atoms. |

| aug-cc-pVDZ | A correlation-consistent, double-zeta basis set augmented with diffuse functions. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily excited. malayajournal.org

For this compound, FMO analysis can reveal how the fluoro and methoxy substituents influence the electronic properties and reactivity of the acetophenone core. The distribution of the HOMO and LUMO across the molecule can identify the most probable sites for nucleophilic and electrophilic attack. For example, in many organic molecules, the HOMO is localized on electron-rich parts of the molecule, while the LUMO is concentrated on electron-deficient regions. malayajournal.org The energies of the HOMO and LUMO can also be used to calculate other important properties, such as ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). researchgate.net

Table 2: Conceptual Interpretation of Frontier Molecular Orbitals

| Orbital | Description | Chemical Implication |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Associated with nucleophilicity and basicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Associated with electrophilicity and acidity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Computational methods, particularly time-dependent density functional theory (TD-DFT), can be employed to predict the spectroscopic properties of molecules like this compound. This includes the prediction of fluorescence emission wavelengths. The process typically involves optimizing the geometry of the molecule in its first excited state (S1) and then calculating the energy difference between the S1 and the ground state (S0). nih.gov This energy difference corresponds to the energy of the emitted photon, from which the fluorescence wavelength can be determined.

The accuracy of these predictions depends on the chosen functional and basis set. For instance, the wB97XD functional with the 6-31+G(d) basis set has been used for S1 state optimization, followed by a higher-level calculation like wB97XD/6-311+G(d,p) to refine the emission energy. nih.gov

Machine learning models have also emerged as a powerful tool for predicting fluorescence properties. rsc.orgnih.govchemrxiv.org These models are trained on large datasets of known fluorescent molecules and can predict emission wavelengths based on molecular descriptors. rsc.orgnih.govchemrxiv.org These descriptors can include structural features like the number of rings and the size of the conjugated π-system, which are known to influence the HOMO-LUMO gap and, consequently, the emission wavelength. nih.gov While TD-DFT provides a more direct, physics-based prediction, machine learning offers a computationally less expensive alternative that can be complementary. nih.govrsc.org The fluorescence emission spectrum of a molecule is generally independent of the excitation wavelength. thermofisher.com

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative measure of different aspects of a molecule's reactivity. nih.gov

Chemical Hardness (η): This is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov A molecule with a large chemical hardness is considered "hard" and is less reactive.

Chemical Potential (μ): This represents the escaping tendency of electrons from a system in its ground state. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Global Softness (S): This is the reciprocal of chemical hardness (S = 1 / η) and indicates the ease with which a molecule can undergo a chemical reaction. nih.gov A "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / (2η). nih.gov A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile.

Table 3: Global Reactivity Descriptors and Their Formulas nih.gov

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons. |

| Global Softness (S) | 1 / η | Ease of undergoing a chemical reaction. |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons. |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational dynamics. This involves simulating the motion of the molecule by solving Newton's equations of motion for a system of interacting particles.

MD simulations can reveal the different conformations that the molecule can adopt, the relative energies of these conformations, and the energy barriers for interconversion between them. This is particularly important for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. For example, recent advances have allowed for atomistic simulations of entire viral envelopes, revealing the dynamic behavior of surface glycoproteins. nih.gov These simulations can characterize motions such as tilting and breathing of protein domains. nih.gov

For this compound, MD simulations could be used to explore the rotational freedom around the single bonds, such as the bond connecting the acetyl group to the phenyl ring and the bond of the methoxy group. This can help to identify the most populated conformations and understand how they might influence the molecule's properties and interactions.

Chemical Reactivity and Synthetic Applications of 2 Fluoro 4 Methoxyacetophenone

Reaction Pathways and Mechanisms

The reactivity of the aromatic ring and the acetyl group are central to the synthetic utility of 2'-Fluoro-4'-methoxyacetophenone. The interplay between the electron-withdrawing acetyl and fluoro groups and the electron-donating methoxy (B1213986) group governs its reaction pathways.

The presence of a fluorine atom on the aromatic ring introduces the possibility of nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The fluorine atom, being highly electronegative, can act as a leaving group, especially when the aromatic ring is activated by other electron-withdrawing groups.

In the context of related fluorinated compounds, studies have shown that under certain conditions, a methoxy group can replace a fluorine atom. ebyu.edu.tr For instance, in base-catalyzed reactions conducted in a protic solvent like methanol (B129727) (MeOH), the methoxide (B1231860) anion (CH₃O⁻), a strong nucleophile, can attack the electron-deficient aromatic ring. ebyu.edu.tracgpubs.org This substitution is more likely to occur when the ring is made more electron-deficient by the presence of multiple fluorine atoms. ebyu.edu.tr The negative charge of the intermediate formed during the attack is stabilized by the electron-withdrawing nature of the carbonyl group. ebyu.edu.tr

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. libretexts.orgleah4sci.com The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring.

In this compound, the directing effects of the three substituents must be considered:

Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Fluoro group (-F): Halogens are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. uci.edu

Acetyl group (-COCH₃): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both induction and resonance. uci.edu

The acetyl group of this compound allows it to readily participate in condensation reactions. The Claisen-Schmidt condensation is a particularly important example, involving the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. nih.govugm.ac.id This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govrasayanjournal.co.in The base deprotonates the α-carbon of the acetophenone (B1666503), forming a reactive enolate which then acts as a nucleophile. ugm.ac.id

The Claisen-Schmidt condensation of this compound with various substituted benzaldehydes is a primary route to synthesizing a class of compounds known as chalcones. nih.govugm.ac.id Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically active compounds. nih.govossila.com

The reaction mechanism involves the nucleophilic enolate of this compound attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) adduct then undergoes dehydration to yield the final chalcone (B49325) derivative. ugm.ac.id These chalcones are valuable intermediates in their own right, used in the synthesis of other heterocyclic compounds like pyrazoles. ossila.com

Table 1: Claisen-Schmidt Reaction for Chalcone Synthesis

| Reactant A | Reactant B | Catalyst | Product Type |

| This compound | Substituted Benzaldehyde | Base (e.g., NaOH, KOH) | Chalcone Derivative |

Condensation reactions (e.g., Claisen-Schmidt condensation)

Role as a Building Block in Complex Molecule Synthesis

Due to its specific arrangement of functional groups, this compound is a valuable building block in organic synthesis. google.comsigmaaldrich.com The presence of fluorine is particularly significant, as the incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, such as metabolic stability and binding affinity. ossila.com

This compound serves as a key intermediate in the preparation of numerous medicinal and agrochemical compounds. google.comontosight.ai The chalcone derivatives synthesized from this compound are precursors to a wide array of pharmaceuticals with activities including anti-inflammatory, anticancer, and antimicrobial properties. rasayanjournal.co.inresearchgate.netsciforum.net Its utility as a starting material provides an efficient pathway to complex molecules, which is advantageous for reducing production costs and improving utilization rates in industrial synthesis. google.com The strategic placement of the fluoro and methoxy groups makes it a sought-after precursor in the development of new bioactive substances. mdpi.com

Derivatization strategies for novel compounds

The functional groups of this compound serve as handles for extensive derivatization, enabling the synthesis of complex molecules with potential applications in various fields of chemical research. The primary point of reaction is typically the α-carbon of the acetyl group, which can be readily halogenated to create a reactive intermediate for subsequent nucleophilic substitutions and cyclizations.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and this compound is a useful starting material for creating such scaffolds. A common strategy involves the initial conversion of the acetophenone to its α-bromo derivative, 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone. This α-haloketone is a potent electrophile for building heterocyclic rings.

One such application is in the synthesis of substituted researchgate.netchemimpex.comresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netsigmaaldrich.comthiadiazines and related fused triazole systems. nih.gov The general synthesis involves the reaction of a 4-amino-1,2,4-triazole-3-thiol (B7722964) with a phenacyl bromide derivative. nih.gov In this context, 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone can react with a suitable triazole to yield a fused seven-membered thiadiazine ring, a structure of interest in drug discovery.

Similarly, the synthesis of triazolothiadiazoles can be achieved through the cyclization of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles. psu.edu These versatile synthons react with α-bromoketones to form six-membered heterocyclic systems, highlighting another pathway where the α-bromo derivative of this compound serves as a key building block. psu.edu

Table 1: Proposed Synthesis of a Fused Heterocycle

| Reactant A | Reactant B | Product Structure | Heterocycle Class |

|---|

Pyridinium (B92312) ylides are reactive intermediates with applications in cycloaddition chemistry and, more recently, in materials science. researchgate.net Their synthesis typically begins with the reaction of an α-haloketone with pyridine (B92270) to form a pyridinium salt. Subsequent deprotonation of the α-carbon with a mild base generates the corresponding pyridinium ylide.

Starting from 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, a stable pyridinium salt can be synthesized. Treatment of this salt with a base would yield a pyridinium ylide bearing the 2-fluoro-4-methoxyphenyl substituent. The inherent properties of the fluorinated and methoxylated phenyl ring can influence the stability and reactivity of the ylide. These ylides can be leveraged in the synthesis of novel polymers or functional materials where the specific electronic and steric properties imparted by the substituent are desirable. chemimpex.comresearchgate.net The cationic nature of the pyridinium ring also makes these compounds interesting for applications requiring specific electronic or self-assembly properties. researchgate.net

Fluorinated sulfonic esters are a class of compounds recognized for their potential biological activities. Research has demonstrated the synthesis of phenylsulfonic esters by combining substituted acetophenones with benzenesulfonyl chlorides. researchgate.net While direct sulfonation of this compound is not a common route, related hydroxyacetophenone derivatives can be readily converted to sulfonic esters.

For instance, a plausible synthetic pathway involves the demethylation of this compound to yield 2'-Fluoro-4'-hydroxyacetophenone. This phenolic derivative can then undergo an esterification reaction with a substituted benzenesulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) under basic conditions. This approach leads to the formation of fluorinated sulfonic esters that combine the structural features of both parent molecules, creating new chemical entities for screening and development. researchgate.net The presence of multiple fluorine atoms in the final molecule is often sought after in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net

Table 2: Proposed Synthesis of a Fluorinated Sulfonic Ester

| Acetophenone Derivative | Sulfonyl Chloride | Reaction Type | Product Class |

|---|

Integration into polymer and resin development

This compound is a candidate for integration into advanced polymers and resins. chemimpex.com Its incorporation can enhance key properties of the resulting materials, such as thermal stability and mechanical strength, making it valuable for producing high-performance materials. chemimpex.com

Integration can be achieved by chemically modifying the acetophenone to introduce polymerizable functional groups. For example, the acetyl group can be reduced to an alcohol, which can then be esterified with acrylic acid or methacrylic acid to form a polymerizable monomer. Alternatively, the aromatic ring can be further functionalized to participate in condensation polymerization reactions. The presence of the fluorine atom and the methoxy group within the polymer structure can impart desirable characteristics like hydrophobicity, chemical resistance, and altered dielectric properties.

Catalytic Reactions Involving this compound

The presence of a C-F bond and specific positions on the aromatic ring allows this compound and its derivatives to participate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Ullmann)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the aryl-fluorine bond in this compound is generally robust, the molecule can be readily halogenated at other positions (e.g., ortho or meta to the acetyl group) to create substrates for these reactions.

Suzuki Reaction : The Suzuki-Miyaura coupling joins an organohalide with an organoboron compound. wikipedia.orglibretexts.org A halogenated derivative, such as 5-bromo-2'-fluoro-4'-methoxyacetophenone, can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. This reaction would yield complex biaryl structures, which are common motifs in pharmaceuticals and materials science.

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene. fu-berlin.deorganic-chemistry.org Using a similar halogenated precursor like 5-bromo-2'-fluoro-4'-methoxyacetophenone, the Heck reaction can be employed to introduce alkenyl substituents onto the aromatic ring. This provides a direct route to substituted styrenes and other vinylated aromatic compounds.

Ullmann Reaction : The traditional Ullmann reaction involves the copper-catalyzed coupling of two aryl halides, though modern variations may use palladium. wikipedia.orgorganic-chemistry.org An appropriately halogenated derivative of this compound could undergo a self-coupling reaction to form a symmetrical biaryl compound or be coupled with another aryl halide in a cross-Ullmann reaction. These reactions are essential for synthesizing symmetrical and unsymmetrical biaryl molecules. wikipedia.org

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Required Substrate Derivative | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2'-fluoro-4'-methoxyacetophenone | Arylboronic acid | Pd catalyst, Base | Biaryl ketone |

| Heck Coupling | 5-Bromo-2'-fluoro-4'-methoxyacetophenone | Alkene (e.g., Styrene) | Pd catalyst, Base | Alkenylated ketone |

Application in specific reaction types (e.g., Baeyer-Villiger oxidation)

The Baeyer-Villiger oxidation is a well-established and synthetically valuable reaction in organic chemistry that facilitates the conversion of a ketone into an ester through oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.comwikipedia.org This reaction, typically mediated by a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), proceeds via the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate, followed by a concerted rearrangement step. wikipedia.orgnumberanalytics.com

In the case of this compound, the Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The molecule presents two possible sites for oxygen insertion: between the carbonyl and the methyl group, or between the carbonyl and the substituted phenyl ring. The regioselectivity of this reaction is governed by the relative migratory aptitude of the two substituents attached to the carbonyl. organic-chemistry.org The group that is more capable of stabilizing a positive charge during the transition state will preferentially migrate. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com

For this compound, the two migrating groups in contention are the 2-fluoro-4-methoxyphenyl group (an aryl group) and the methyl group (a primary alkyl group). Based on the general migratory preference, the aryl group is expected to migrate in favor of the methyl group. This preferential migration leads to the formation of the corresponding ester, 2-fluoro-4-methoxyphenyl acetate (B1210297) , as the major product. The reaction effectively transforms the acetophenone into a valuable phenol (B47542) derivative.

While the Baeyer-Villiger oxidation of substituted acetophenones is a common transformation, specific research findings detailing the reaction conditions and yield for this compound are not prominently available in surveyed literature. However, the expected transformation is based on the well-understood mechanism and regioselectivity of the Baeyer-Villiger oxidation. wikipedia.orgnumberanalytics.comjk-sci.com

General Reaction Scheme: The oxidation of this compound with a peroxyacid (RCO₃H) is expected to yield 2-fluoro-4-methoxyphenyl acetate.

Table 1: Expected Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent(s) | Expected Major Product |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂) | 2-fluoro-4-methoxyphenyl acetate |

Note: The reaction shown is based on established principles of the Baeyer-Villiger oxidation. Specific yield and detailed experimental conditions for this exact substrate are not detailed in the surveyed research but the regioselectivity is predicted by the higher migratory aptitude of the aryl group over the methyl group. organic-chemistry.orgjk-sci.com

Biological and Pharmaceutical Research Applications

Medicinal Chemistry Applications

In the field of medicinal chemistry, 2'-Fluoro-4'-methoxyacetophenone serves as a crucial starting material and intermediate for the synthesis of a wide array of molecules with potential pharmacological activities. chemimpex.com Its presence in the molecular framework of various compounds has been instrumental in the exploration of new therapeutic agents.

Development of novel therapeutic agents

The scientific community has recognized this compound as a valuable scaffold for the creation of innovative therapeutic agents. chemimpex.com The introduction of fluorine into drug molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. researchgate.netnih.gov This has led to the inclusion of fluorinated building blocks, like this compound, in the design of new drugs. nih.govenamine.net

Intermediate in pharmaceutical synthesis

The role of this compound as an intermediate in the synthesis of pharmaceuticals is well-documented. chemimpex.comgoogle.com It serves as a foundational component for constructing more complex molecular architectures, thereby facilitating the efficient production of various medicinal compounds. chemimpex.comgoogle.com

Research has highlighted the use of this compound as a key intermediate in the synthesis of potential anti-inflammatory and analgesic drugs. chemimpex.com The structural motif provided by this compound is amenable to further chemical modifications to generate derivatives with desired pharmacological profiles. For instance, an analog, 4-Fluoro-2-methoxyphenol, demonstrated enhanced inhibitory effects on leukocyte oxidant production, suggesting its potential in treating inflammatory diseases. nih.gov

The human immunodeficiency virus (HIV) remains a significant global health challenge, and the development of new inhibitors targeting its reverse transcriptase (RT) enzyme is a critical area of research. uochb.czmdpi.com While direct synthesis of HIV-1 RT inhibitors from this compound is not explicitly detailed in the provided results, the importance of fluorinated nucleoside analogs as potent HIV-1 reverse transcriptase inhibitors is well-established. nih.govnih.gov For example, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) has shown exceptional potency against HIV-1. nih.govnih.gov The synthesis of such complex molecules often involves multiple steps and various chemical intermediates. The structural features of this compound make it a plausible, though not directly confirmed, precursor or building block in the multi-step synthesis of certain classes of antiviral compounds.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in medical diagnostics and research. nih.govclinicaltrials.gov The development of novel radiotracers is essential for imaging specific molecular targets in the body. nih.gov The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a target of interest for various neurological and psychiatric disorders. nih.govnih.gov Research has focused on developing 18F-labeled PET radioligands for imaging mGluR2. nih.gov While the direct use of this compound in the synthesis of the specific radiotracer [18F]JNJ-46356479 is not explicitly stated, the presence of a fluoromethoxy-phenyl group in related imaging agents suggests that fluorinated acetophenones could serve as valuable precursors in the synthesis of such PET ligands. nih.gov

Investigation of Biological Activities of Derivatives

The derivatization of this compound has led to the discovery of new compounds with a range of biological activities. By modifying its core structure, researchers have been able to explore the structure-activity relationships and identify derivatives with potent and selective effects.

For example, fluorinated chalcone (B49325) derivatives have been synthesized and evaluated for their anti-inflammatory and antitumor activities. nih.gov Specifically, 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone was identified as a potent compound in an in vitro human cancer cell line panel. nih.gov Another study on fluorinated sulfonic esters derived from 2-hydroxy-4-methoxyacetophenone showed that these compounds were active against biomolecules linked to type 2 diabetes mellitus. researchgate.net Furthermore, derivatives of 2,4-dihydroxyacetophenone have been investigated as inhibitors of phosphodiesterase-1 and -3. nih.gov The biological activities of various other fluorinated derivatives, such as those of 2-deoxy-d-glucose (B1664073) and anthranilic diamide, have also been explored, demonstrating the broad potential of incorporating fluorine into bioactive molecules. mdpi.commdpi.com

Enzyme inhibition studies (e.g., cytochrome P450, 5-LOX, pancreatic amylase)

Based on available scientific literature, there are no specific studies detailing the direct inhibitory effects of this compound on enzymes such as cytochrome P450, 5-lipoxygenase (5-LOX), or pancreatic amylase. Research into fluorinated compounds suggests they can be potent enzyme inhibitors, often acting as "transition state analogues" that bind tightly to an enzyme's active site. nih.govresearchgate.net For instance, other fluorinated molecules have been investigated as inhibitors of 12-lipoxygenase and phosphodiesterases, but specific data for this compound is not provided in these studies. nih.govnih.gov

Anticancer potential and cytotoxicity against cell lines (e.g., HCT-116, MCF-7, A549, HT29)

There is currently no specific research data available on the cytotoxic effects of this compound against common cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), A549 (lung cancer), or HT29 (colon cancer). excli.denih.govnih.gov These cell lines are standard models used in cancer research to screen for the cytotoxic potential of new chemical entities. excli.denih.gov While numerous studies evaluate the anticancer activity of various novel compounds against these cell lines, this compound has not been specifically identified in such screenings.

Antimicrobial and antifungal properties

Direct studies on the antimicrobial or antifungal properties of this compound are not prevalent. However, research into related structures provides some context. In a study on potential antifungal compounds, a series of 2-benzofuranylacetic acid amides were synthesized and tested. One derivative, which incorporated a 2-fluoro-4-hydroxyphenyl moiety (structurally related to the target compound), demonstrated inhibitory activity against the plant-pathogenic fungus Fusarium oxysporum. This suggests that the fluoro-substituted phenyl ring could be a component of larger molecules with antifungal potential. nih.gov Other studies have focused on different acetophenone (B1666503) or fluorinated derivatives, showing a broad interest in these chemical classes for developing new antifungal and antimicrobial agents. nih.govnih.gov

Table 1: Antifungal Activity of a Structurally Related Compound

| Compound/Derivative | Target Organism | Activity |

|---|---|---|

| 2-benzofuranylacetic acid amide with a 2-fluoro-4-hydroxyphenyl group | Fusarium oxysporum | Showed inhibitory activity (IC50 = 0.42 mM) |

Data from a study on 2-benzofuranylacetic acid amides, not this compound itself.

Antioxidant and free radical scavenging effects

No specific studies were identified that evaluate the antioxidant or free radical scavenging effects of this compound. While research has been conducted on the antioxidant properties of structurally similar compounds, such as 2'-Hydroxy-4',5'-dimethoxyacetophenone, direct data for the title compound is absent from the reviewed literature. researchgate.net

Neuroprotective effects

There is no information available from the searched scientific literature regarding the neuroprotective effects of this compound. Research in this area has focused on other classes of compounds, such as 2,3,5,4'-tetrahydoxystilbene-2-O-β-D-glucoside, for their ability to protect neuronal cells from oxidative toxicity. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies for this compound itself are not detailed in the available literature. However, research on the conformational properties of the broader class of 2'-fluoro-substituted acetophenone derivatives provides crucial structural insights. acs.orgresearchgate.net

These studies reveal that 2'-fluoroacetophenone (B1202908) derivatives overwhelmingly prefer an s-trans conformation, where the fluoro-substituted benzene (B151609) ring is oriented away from the carbonyl group's oxygen atom. This preference is driven by the strong electrostatic repulsion between the polar C-F and C=O bonds when they are in a syn-periplanar (s-cis) arrangement. The stability of this s-trans conformer is a critical structural feature that dictates how the molecule might interact with biological targets. acs.orgresearchgate.net

The analysis was confirmed through NMR spectroscopy, which detected through-space spin-spin couplings between the fluorine atom and the acetyl group's protons and carbon (Hα–F and Cα–F), a phenomenon that occurs only when these atoms are held in close proximity, as they are in the planar s-trans form. acs.orgresearchgate.net This conformational preference is considered a key feature that could be exploited in the rational design of new bioactive compounds and drugs. acs.org

Table 2: Conformational Preference of 2'-Fluoro-Substituted Acetophenones

| Feature | Finding | Implication for SAR |

|---|---|---|

| Conformation | Exclusively adopts the s-trans conformation in solution. acs.orgresearchgate.net | The rigid, planar structure provides a defined scaffold for drug design. acs.org |

| Driving Force | Strong repulsion between the fluorine and carbonyl oxygen atoms destabilizes the s-cis form. acs.org | The electronic properties of the ortho-fluoro substituent dictate the molecule's shape. |

| Solvent Effect | The degree of through-space coupling correlates with the solvent's dielectric constant, but the s-trans preference remains dominant. acs.org | The molecule maintains its preferred shape across various environments. |

| Analytical Evidence | Confirmed by through-space NMR spin–spin couplings and X-ray crystallography. acs.org | Provides a solid structural basis for computational and medicinal chemistry studies. |

Impact of fluorination on biological activity

The introduction of a fluorine atom into a molecule, a process known as fluorination, can significantly enhance its biological properties. nih.gov Fluorine's high electronegativity and small size can alter a molecule's acidity (pKa), lipophilicity, and metabolic stability, often leading to improved oral bioavailability and a longer half-life. nih.gov This modification can also strengthen the binding affinity of a drug to its target protein. nih.gov

In the context of derivatives synthesized from fluorinated acetophenones, the presence of fluorine has been shown to be advantageous. For instance, fluorinated analogues of the natural anticancer agent combretastatin (B1194345) A-4 (CA-4) have demonstrated variable but often potent effects on cancer cell cytotoxicity and tubulin binding. nih.gov Specifically, certain fluorinated β-lactams, which are analogues of CA-4, have exhibited significant antiproliferative activity against human breast cancer cells. nih.gov The strategic placement of fluorine can therefore be a critical factor in the development of more effective therapeutic agents. nih.gov

The antimicrobial properties of fluorinated compounds have also been a subject of investigation. Studies on fluorinated chalcones and their derivatives have revealed promising antibacterial and antifungal activities. researchgate.netnih.gov The presence of fluorine in these structures is often associated with enhanced efficacy against various microbial strains. researchgate.net

Influence of structural modifications on therapeutic efficacy

The therapeutic efficacy of compounds derived from this compound is not solely dependent on fluorination; other structural modifications play a crucial role. The core structure of these derivatives, often chalcones, allows for a variety of chemical alterations that can fine-tune their biological activity. researchgate.net Chalcones, which are precursors in flavonoid biosynthesis, possess a reactive α,β-unsaturated carbonyl group that is believed to be responsible for their broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. nih.govnih.gov

Furthermore, the conversion of chalcones into other heterocyclic structures, such as pyrazolines, has been explored to develop new therapeutic agents. turkjps.org Pyrazoline derivatives synthesized from chalcones have shown a range of antimicrobial activities, with their potency being influenced by the specific substituents on the aromatic rings. turkjps.org For example, the presence of a methoxy (B1213986) group at different positions on the B ring of pyrazoline derivatives resulted in varied antimicrobial activity against different bacterial strains. turkjps.org

The following table provides examples of how structural modifications on chalcone derivatives, which can be synthesized from precursors like this compound, can influence their biological activity.

| Compound Type | Key Structural Features | Observed Biological Activity | Reference |

| 4'-Fluoro-2'-hydroxychalcone derivative | Dimethoxy substitution | Highest antioxidant activity | nih.gov |

| 4'-Fluoro-2'-hydroxychalcone derivative | Monomethoxy substitution | Highest analgesic and anti-inflammatory activities | nih.gov |

| Pyrazoline derivative | Methoxy group at para position on B ring | Enhanced antimicrobial activity against specific bacteria | turkjps.org |

| Pyrazoline derivative | Methoxy group at meta position on B ring | Increased activity against other bacterial strains | turkjps.org |

These findings underscore the principle that while the this compound scaffold provides a foundational element for biological activity, further structural modifications are essential for optimizing therapeutic efficacy. The interplay between the fluoro and methoxy groups and other substituents allows for the creation of a diverse library of compounds with specific and potent biological actions.

Analytical Applications in Research

Reference Standard in Analytical Techniques

A reference standard is a highly purified and well-characterized compound used as a benchmark for identification and quantification in analytical methodologies. 2'-Fluoro-4'-methoxyacetophenone's stability and high purity, often available at ≥98.0% to 99% as determined by Gas Chromatography (GC), make it suitable for such applications. vwr.comthermofisher.comsigmaaldrich.com Chemical suppliers explicitly market this compound for use in analytical method development, method validation (AMV), and for Quality Control (QC) purposes. clearsynth.com One supplier notes its utility as a reference standard in both chromatography and mass spectrometry to aid researchers in the accurate identification and quantification of analogous compounds within complex mixtures. chemimpex.com

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are essential for determining the retention time of an analyte, which is a crucial parameter for its identification. When analyzing samples for the presence of this compound or related substances, a solution of this known compound is injected into the chromatograph to establish its exact retention time under specific analytical conditions (e.g., column type, mobile phase composition, temperature, and flow rate).

Furthermore, by preparing a series of solutions with known concentrations of this compound, a calibration curve can be generated by plotting the chromatographic peak area (or height) against the concentration. This curve then serves as the basis for quantifying the amount of the compound in unknown samples. The high purity of the reference standard is critical for the accuracy of this calibration. vwr.comthermofisher.comsigmaaldrich.com

Table 1: Chromatographic Purity of this compound

| Supplier | Purity Specification (by GC) |

| Thermo Scientific Chemicals | ≥98.5% |

| Sigma-Aldrich | 99% |

| VWR | ≥98.0% |

In mass spectrometry (MS), this compound can be used as a reference standard to confirm the identity of the compound in a sample by comparing their mass spectra. The mass spectrometer breaks molecules into charged fragments, and the resulting fragmentation pattern is a unique fingerprint for a specific compound. The mass spectrum of the reference standard provides the benchmark against which the spectrum of the suspected compound in a sample is compared. The molecular weight of this compound is 168.17 g/mol , which corresponds to a specific mass-to-charge ratio (m/z) of its molecular ion in the mass spectrum. thermofisher.comsigmaaldrich.com

常见问题

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (fluorination) | Prevents side reactions |

| Catalyst Loading | 1.2–1.5 eq AlCl₃ | Maximizes acylation efficiency |

| Purification | Column chromatography (hexane:EtOAc) | Removes unreacted aldehydes |

Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Basic Research Question

Key Spectral Signatures :

Q. Common Pitfalls :

- Overlapping peaks in aromatic regions (use 2D NMR like COSY/HSQC).

- Fluorine’s quadrupolar effects distorting NMR signals (use high-field instruments >400 MHz) .

What strategies address contradictions in reaction mechanisms involving this compound?

Advanced Research Question

Contradictions often arise in substitution vs. elimination pathways or regioselectivity during functionalization:

- Case Study : Discrepancies in nitro-group introduction.

- Hypothesis 1 : Fluorine’s electron-withdrawing effect directs meta-substitution.

- Hypothesis 2 : Methoxy group’s ortho/para-directing dominance.

- Resolution :

Q. Data Reconciliation Table :

| Observation | Proposed Mechanism | Experimental Validation |

|---|---|---|

| Nitration at C-5 | Methoxy-directed | Isotopic labeling confirms OCH₃’s role |

| Competing elimination | Fluorine stabilizes transition state | Kinetic studies (Arrhenius plots) |

How does fluorine substitution influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The 2'-fluoro group alters electronic and steric properties:

- Electronic Effects :

- Fluorine’s -I effect reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .

- Enhances resonance stabilization of intermediates in Suzuki-Miyaura couplings .

- Steric Effects :

Q. Experimental Design :

- Compare reaction rates of fluorinated vs. non-fluorinated analogs (e.g., 4'-methoxyacetophenone) under identical Pd(PPh₃)₄ conditions.

- Monitor progress via TLC and GC-MS to quantify turnover frequencies .

What are the best practices for handling this compound in biological assays?

Basic Research Question

Solubility & Stability :

Q. Biological Testing :

- Antifungal Assays : Use Botrytis cinerea spore germination models with ED₅₀ calculations (reference: 2',6'-dihydroxy-4'-methoxyacetophenone’s ED₅₀ = 45 µM ).

- Toxicity Controls : Include fluorinated analogs to isolate fluorine-specific effects .

How can computational methods predict the photochemical behavior of this compound?

Advanced Research Question

Photodegradation Pathways :

- TD-DFT Calculations : Predict UV-Vis absorption maxima (e.g., λₘₐₓ ~280 nm due to n→π* transitions) .

- Reactive Oxygen Species (ROS) : Simulate singlet oxygen (¹O₂) generation potential using Gaussian’s EOM-CCSD module .

Validation : Compare computational results with experimental LC-MS data on photolysis products (e.g., quinone formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。